(7Z)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
1-METHYL-3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a thiazolo-triazine core fused with an indole moiety, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step synthetic routes. One common approach is the condensation of 3-methyl-2(3H)-benzothiazolone-6-carbaldehyde with 3,4,5-trimethoxyacetophenone under acid- or base-catalyzed conditions . This reaction forms the intermediate, which is then subjected to further cyclization and functionalization steps to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
1-METHYL-3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-METHYL-3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
(E)-3-Methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone: This compound shares a similar structure and exhibits comparable biological activities.
4,6-Diamino-1,3,5-triazine-2-carbohydrazides: These compounds also contain a triazine core and are used in various scientific applications.
Uniqueness
1-METHYL-3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of a thiazolo-triazine core with an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H22N4O5S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(7Z)-7-(1-methyl-2-oxoindol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C23H22N4O5S/c1-25-15-8-6-5-7-14(15)18(21(25)28)20-22(29)27-12-26(11-24-23(27)33-20)13-9-16(30-2)19(32-4)17(10-13)31-3/h5-10H,11-12H2,1-4H3/b20-18- |
InChI Key |
MMOGDBGHZZRQGG-ZZEZOPTASA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N4CN(CN=C4S3)C5=CC(=C(C(=C5)OC)OC)OC)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N4CN(CN=C4S3)C5=CC(=C(C(=C5)OC)OC)OC)C1=O |
Origin of Product |
United States |
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